molecular formula C19H16N4O4 B2919021 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 899986-39-1

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B2919021
CAS No.: 899986-39-1
M. Wt: 364.361
InChI Key: KRTVWAYBHDIGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound offered for research purposes. It belongs to a class of molecules featuring a benzamide group linked to a methoxypyridazine moiety, a structural motif present in various compounds with significant research value. For instance, analogs containing the 6-methoxypyridazin-3-yl group have been explored in pharmaceutical research for their potential as potent, orally active non-peptide antagonists of receptors such as the human gonadotropin-releasing hormone (GnRH) receptor . Furthermore, structurally related benzamide derivatives have been investigated for their potential as cell differentiation inducers and antineoplastic agents . The specific research applications, biological activity, and mechanism of action for this compound are areas for ongoing scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-10-14(6-8-17(12)23(25)26)19(24)20-15-5-3-4-13(11-15)16-7-9-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVWAYBHDIGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C18H18N4O4
  • Molecular Weight: 354.36 g/mol

Synthesis Overview:
The synthesis involves several steps:

  • Formation of the Pyridazine Ring: Reaction of hydrazine with a dicarbonyl compound.
  • Coupling Reaction: Introduction of the phenyl group via a Suzuki or Heck reaction.
  • Nitration and Amidation: Incorporation of the nitro group followed by amidation to form the final product.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor, modulating various biochemical pathways crucial for cellular function.

2.2 Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, likely through the modulation of signaling pathways such as p53 .

2.3 Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various pathogens, including bacteria and fungi. It shows promising results in inhibiting the growth of resistant strains, making it a potential candidate for developing new antimicrobial agents.

3. Case Studies and Research Findings

Study Findings Reference
In vitro study on cancer cell linesInduced apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cells
Antimicrobial testingEffective against methicillin-resistant Staphylococcus aureus (MRSA)
Enzyme inhibition assayInhibited activity of target enzymes involved in cancer metabolism

4. Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer drugs.
  • Antimicrobial Treatments: For addressing antibiotic resistance.
  • Biochemical Probes: To study specific enzymatic pathways in research settings.

5. Conclusion

This compound is a compound with significant biological activity, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential, paving the way for future clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare key structural and functional attributes of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide with related compounds:

Compound Key Substituents Molecular Weight Reported Targets/Mechanisms Key Advantages/Limitations
This compound (Target) 6-methoxypyridazine, 4-nitrobenzamide, 3-methyl ~380.3 g/mol* Inferred: Potential GnRH or cytoskeletal modulation Hypothesized: Nitro group may enhance binding specificity; limited in vivo data available
TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) 6-methoxypyridazine, difluorobenzyl, dimethylaminomethyl, thienopyrimidinone core ~683.7 g/mol GnRH receptor antagonist Superior in vivo antagonism; reduced cytochrome P450 inhibition
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8) Pyridin-4-ylmethyl, 3-methylbenzamide 294.4 g/mol Not specified Simpler structure; potential scaffold for kinase inhibitors; lacks nitro/pyridazine moieties
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide 4-trifluoromethylbenzamide, 4-methylpiperazine-pyridazine 441.4 g/mol Not specified Enhanced lipophilicity (trifluoromethyl); piperazine may improve solubility/bioavailability

*Calculated based on molecular formula.

Structural and Functional Insights

  • TAK-385 vs. Target Compound: TAK-385 shares the 6-methoxypyridazin-3-yl group with the target compound but incorporates a thienopyrimidinone core and difluorobenzyl substituent, which enhance its GnRH receptor binding and metabolic stability. The dimethylaminomethyl group in TAK-385 reduces cytochrome P450 inhibition, a critical advantage over earlier analogs like sufugolix .
  • Benzamide Derivatives ( and ) :
    The absence of a nitro or pyridazine group in 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide limits its structural overlap with the target compound but highlights the role of pyridine in modulating solubility. The trifluoromethyl group in ’s compound increases lipophilicity, which could enhance membrane permeability compared to the nitro group in the target compound .

Research Implications and Gaps

  • Pharmacological Profiling : The target compound requires in vitro/in vivo studies to validate its interaction with GnRH receptors or cytoskeletal targets, leveraging structural insights from TAK-385 and TPIN .
  • Metabolic Stability : The nitro group may pose challenges for metabolic clearance; comparative studies with trifluoromethyl-containing analogs (e.g., ) could guide optimization .
  • Synthetic Feasibility : Crystallographic data for TAK-385 () may inform the formulation strategies for the target compound, particularly in achieving stable polymorphs .

Q & A

Q. What synthetic strategies are effective for preparing N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide?

Answer: The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing pyridazine moiety. Key steps include:

  • Reagent selection : Use coupling agents like HBTU or BOP with a base (e.g., Et3_3N) in THF or DMF to facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) is critical for isolating intermediates and final products .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., δ ~7.6–6.4 ppm for aromatic protons) and mass spectrometry (ESI-MS for [M+H]+ ion detection) .

Q. How should researchers address solubility challenges during synthesis?

Answer:

  • Solvent optimization : Use polar aprotic solvents like DMF or THF to enhance solubility of nitrobenzamide intermediates .
  • Temperature control : Mild heating (30–50°C) or sonication can aid dissolution without degrading sensitive functional groups (e.g., nitro or methoxy) .

Advanced Research Questions

Q. What analytical methods resolve contradictions in stereochemical assignments for this compound?

Answer:

  • Chiral chromatography : Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve ambiguous NMR signals (e.g., overlapping piperazine or pyridazine protons) by determining the crystal structure .
  • Circular dichroism (CD) : Confirm absolute configuration if chiral centers are present in intermediates .

Q. How do the nitro and methoxypyridazinyl groups influence biological activity?

Answer:

  • Nitro group : Enhances electron-withdrawing effects, potentially increasing binding affinity to targets like enzymes or receptors. Compare analogues (e.g., 4-nitro vs. 4-cyano) via IC50_{50} assays .
  • Methoxypyridazine : Modulates lipophilicity and hydrogen-bonding capacity. Use computational tools (e.g., molecular docking) to predict interactions with active sites .

Q. What strategies mitigate side reactions during functionalization of the pyridazine ring?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy or amino groups) with Boc or Fmoc before introducing nitro or methyl groups .
  • Regioselective substitution : Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) to target specific positions on the pyridazine ring .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation. Identify metabolites using LC-MS/MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME modeling : Use software like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • QSAR models : Corrogate structural features (e.g., nitro group position) with bioavailability data from similar benzamides .

Troubleshooting & Contradictions

Q. How to resolve discrepancies in biological assay results across studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for kinase assays) .
  • Batch variability : Characterize compound purity (>95% by HPLC) and confirm salt forms (e.g., hydrochloride vs. freebase) impact activity .

Q. Why might NMR spectra show unexpected splitting patterns?

Answer:

  • Dynamic effects : Rotamers in the amide bond or restricted rotation in the methoxypyridazine ring cause signal splitting. Use variable-temperature NMR to confirm .
  • Impurity interference : Trace solvents (e.g., THF) or byproducts may overlap signals. Re-purify the compound and reacquire spectra .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purification Method
Amide couplingHBTU, Et3_3N, THF, 12h70–85Silica column (CHCl3_3:MeOH)
ReductionBH3_3•THF, reflux50–60pH adjustment + extraction

Q. Table 2. Analytical Data for Characterization

TechniqueKey Observations
1^1H NMRAromatic protons: δ 7.68 (s, 1H), 6.42–6.28 (m, 5H)
ESI-MS[M+H]+ m/z: ~500–540

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.